Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported to interact with neurotoxic agents in the brain .
Mode of Action
Related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been described as preventing the neurotoxic effect of certain endogenous neurotoxins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Various substitution reactions can introduce different substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline structure.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- Methyl 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate
- 7-Methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-7-11(13(15)16-3)9(2)10-5-4-6-14-12(8)10/h7,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPISPNNXLBAUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NCCC2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.